molecular formula C29H26F5NO5 B557253 Fmoc-Thr(tBu)-OPfp CAS No. 117088-31-0

Fmoc-Thr(tBu)-OPfp

Cat. No. B557253
M. Wt: 563.5 g/mol
InChI Key: BHUUPIXJXWQAMT-PWECECGKSA-N
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Description

“Fmoc-Thr(tBu)-OH” is a threonine derivative that is commonly used in solid phase peptide synthesis . It is also known as N-α-Fmoc-O-t.-butyl-L-threonine .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .


Molecular Structure Analysis

The molecular formula of “Fmoc-Thr(tBu)-OH” is C23H27NO5 . The molar mass is 397.50 g/mol .


Chemical Reactions Analysis

“Fmoc-Thr(tBu)-OH” is used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical And Chemical Properties Analysis

“Fmoc-Thr(tBu)-OH” appears as a white to off-white powder . It has a melting point of 125 - 135 °C . It is clearly soluble in 25 mmole in 50 ml DMF .

Scientific Research Applications

  • Preparation of Phosphopeptides : Fmoc-Thr(tBu)-OPfp has been used in the synthesis of tyrosine phosphorylated peptides, which are fragments of murine adipocyte lipid binding protein. This process involves the absence of pyrophosphates and other byproducts, highlighting its efficiency in peptide synthesis (Krog-Jensen, Christensen, & Meldal, 1999).

  • Synthesis of O-GlcNAc Glycopeptides : The building block has been applied in the solid-phase synthesis of O-GlcNAc glycopeptides from the C-terminal domain of RNA-polymerase II and the NF-L chain of mammalian neurofilaments (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).

  • Oligosaccharide Mimetics and Glycopeptide Libraries : This chemical has been utilized in the creation of glycopeptide libraries containing different glycosyl amino building blocks. These libraries are used for rapid identification of glycopeptides that mimic the action of oligosaccharides, demonstrating its versatility in high throughput-screening (Hilaire, Lowary, & Meldal, 1998).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : The compound has been integral in the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, highlighting its role in synthesizing complex molecules (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).

  • Self-Assembled Structure Formation : Fmoc-Thr(tBu)-OPfp has been shown to form self-assembled structures under varying concentration and temperature conditions. This capability suggests potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Green Chemistry in Peptide Synthesis : The use of Fmoc/tBu chemistry, which includes Fmoc-Thr(tBu)-OPfp, has been examined for its environmental impact. Efforts are being made to use greener solvents in solid-phase peptide synthesis (SPPS), which is pertinent to the sustainable use of these chemicals (Al Musaimi, de la Torre, & Albericio, 2020).

Safety And Hazards

“Fmoc-Thr(tBu)-OH” is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid release into the environment and to wear protective gloves/eye protection/face protection .

Future Directions

In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health . Another approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPIXJXWQAMT-PWECECGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583335
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(tBu)-OPfp

CAS RN

117088-31-0
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Meldal, MA Juliano, AM Jansson - Tetrahedron letters, 1997 - Elsevier
Azido acids were produced from α-branched acids by α-bromination with NBS followed by substitution with sodium azide and the products were used in a novel method of solid-phase …
Number of citations: 112 www.sciencedirect.com
S Peters, M Meldal, K Bock - Modern Methods in Carbohydrate …, 2020 - taylorfrancis.com
An overview of convenient methodology and techniques used in solid phase glycopeptide synthesis by the building block approach is given. The practical details of importance in …
Number of citations: 4 www.taylorfrancis.com
AE Spatola - Combinatorial Peptide and Nonpeptide Libraries: A …, 2008 - books.google.com
Cyclic peptides represent attractive lead candidates for new drug discovery. Cyclization lowers conformational flexibility and removes exopeptidase vulnerable sites when head-to-tail …
Number of citations: 6 books.google.com
S Fiori, S Pegoraro, S Rudolph‐Böhner… - Biopolymers …, 2000 - Wiley Online Library
By replacing two cysteine residues in apamin with selenocysteine, the three possible isomers related to the side‐chain connectivities of a bis‐cystinyl‐peptide were synthesized in …
Number of citations: 86 onlinelibrary.wiley.com
B Ramesh - 1995 - search.proquest.com
Fourier transform infrared (FTIR) and circular dichroism (CD) spectroscopy have been applied to the characterization of chemically synthesized polypeptides corresponding to …
Number of citations: 3 search.proquest.com
YN Singh - 2022 - search.proquest.com
Glycosylation is a frequent and heterogeneous post-translational protein modification occurring in all domains of life. Aberrant cell-surface glycosylation is shown to mediate several …
Number of citations: 0 search.proquest.com
V Teixeira Ferreira - 2016 - colibri.udelar.edu.uy
El melanoma cutáneo es un tipo de cáncer de piel muy agresivo, altamente metastásico, con elevada mortalidad. La sobrevida se encuentra relacionada a un diagnóstico temprano. El …
Number of citations: 0 www.colibri.udelar.edu.uy
Z Lin - 1996 - search.proquest.com
In recent years, an increasing body of evidence has implicated several heat shock proteins as" molecular chaperone" that assist protein folding in the cell. Among these chaperones, …
Number of citations: 2 search.proquest.com

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